molecular formula C19H21BrN2O3S B216191 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Katalognummer B216191
Molekulargewicht: 437.4 g/mol
InChI-Schlüssel: MPFYQTNOKAPAGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide, also known as BMS-582949, is a selective and potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. FLT3 is a receptor tyrosine kinase that is expressed on the surface of hematopoietic stem cells and is involved in the regulation of cell proliferation, differentiation, and survival. The overexpression or mutation of FLT3 has been associated with the development of various hematological malignancies, including acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

Wirkmechanismus

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide works by binding to the ATP-binding site of the FLT3 receptor and inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of FLT3 signaling can induce apoptosis in FLT3-mutated cells and inhibit the growth and proliferation of leukemia cells.
Biochemical and Physiological Effects
3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to have potent antileukemic activity in vitro and in vivo. In preclinical studies, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been shown to induce apoptosis in FLT3-mutated cell lines and inhibit the growth and proliferation of leukemia cells. Clinical trials have also shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide can induce remission in some patients with FLT3-mutated AML. However, the drug has also been associated with several adverse effects, including myelosuppression, gastrointestinal toxicity, and cardiovascular toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent and selective inhibitor of FLT3 and has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. The drug has been shown to have potent antileukemic activity in vitro and in vivo, and clinical trials have shown that it can induce remission in some patients with AML. However, the drug has also been associated with several adverse effects, and its efficacy in clinical trials has been mixed.
List of

Zukünftige Richtungen

1. Combination therapy: 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may be more effective when used in combination with other drugs that target FLT3 or other signaling pathways involved in leukemia.
2. Biomarker identification: The identification of biomarkers that predict response to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to improve patient selection and treatment outcomes.
3. Alternative dosing schedules: Alternative dosing schedules may help to reduce the toxicity associated with 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide while maintaining its efficacy.
4. Development of second-generation inhibitors: The development of second-generation FLT3 inhibitors with improved potency and selectivity may help to overcome the limitations of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.
5. Identification of resistance mechanisms: The identification of resistance mechanisms to 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide may help to develop strategies to overcome drug resistance and improve treatment outcomes.

Synthesemethoden

The synthesis of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide involves several steps, including the reaction of 4-(4-methylpiperidin-1-yl)aniline with 3-bromobenzoyl chloride to form 3-bromo-N-(4-(4-methylpiperidin-1-yl)phenyl)benzamide. This intermediate is then reacted with sulfonyl chloride to form the final product, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide.

Wissenschaftliche Forschungsanwendungen

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide has been extensively studied for its potential use in the treatment of FLT3-driven hematological malignancies. Preclinical studies have shown that 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide is a potent inhibitor of FLT3 and can induce apoptosis in FLT3-mutated cell lines. Clinical trials have also been conducted to evaluate the safety and efficacy of 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide in patients with AML and ALL. Although the results of these trials have been mixed, 3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide remains a promising therapeutic option for FLT3-driven hematological malignancies.

Eigenschaften

Produktname

3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide

Molekularformel

C19H21BrN2O3S

Molekulargewicht

437.4 g/mol

IUPAC-Name

3-bromo-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C19H21BrN2O3S/c1-14-9-11-22(12-10-14)26(24,25)18-7-5-17(6-8-18)21-19(23)15-3-2-4-16(20)13-15/h2-8,13-14H,9-12H2,1H3,(H,21,23)

InChI-Schlüssel

MPFYQTNOKAPAGL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Kanonische SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.